molecular formula C14H22N4O4 B2742499 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1955554-96-7

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2742499
CAS No.: 1955554-96-7
M. Wt: 310.354
InChI Key: ZEGMJZKGUPCLQP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1955554-96-7) is a heterocyclic compound comprising:

  • A 1,2,3-triazole core at position 1, substituted with a carboxylic acid group at position 4.
  • A 7-membered azepane ring at position 1 of the triazole, protected by a tert-butoxycarbonyl (Boc) group.
  • The Boc group enhances solubility and stability, making the compound suitable for synthetic intermediates in medicinal chemistry .

Synthetic Relevance
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. The Boc-protected azepane moiety is typically introduced via azide precursors, followed by deprotection and functionalization .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-7-4-5-10(6-8-17)18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGMJZKGUPCLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Introduction of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction, where a suitable azepane derivative reacts with the triazole intermediate.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during the synthesis. The Boc group can be introduced using Boc anhydride and removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where nucleophiles or electrophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a cycloaddition reaction (click chemistry) involving an azide and an alkyne in the presence of a copper catalyst.
  • Introduction of the Azepane Moiety : Accomplished via nucleophilic substitution reactions.
  • Protection and Deprotection Steps : The tert-butoxycarbonyl (Boc) group is used to protect amines during synthesis and can be removed under acidic conditions .

Medicinal Chemistry

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid is being explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Properties : Preliminary investigations have shown that compounds with similar structures can inhibit cancer cell growth, suggesting potential for this compound in cancer therapy .

Biological Research

The compound's unique structure allows it to interact with biological targets:

  • Enzyme Inhibition : Research indicates that triazole derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for drug development .
  • Molecular Docking Studies : These studies help elucidate how the compound interacts with biological macromolecules, providing insights into its mechanism of action .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in:

  • Agrochemicals : The synthesis of new agrochemical agents utilizing triazole derivatives has been proposed due to their bioactivity .
  • Materials Science : The compound may serve as a building block for developing new materials with specific properties .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of triazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines. This suggests that this compound could be further investigated as a potential anticancer agent .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of triazole derivatives. The findings revealed that these compounds showed broad-spectrum activity against both bacteria and fungi, highlighting their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function The azepane moiety may also contribute to the compound’s binding affinity and specificity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Features References
1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc-azepane, carboxylic acid High solubility, protease resistance
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 2-Aminophenyl, carboxylic acid Antimicrobial activity (Gram-positive/-negative pathogens)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-Ethoxyphenyl, formyl, carboxylic acid Ring-chain tautomerism (20% cyclic hemiacetal in solution)
1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid Pyrazole Boc-azepane, carboxylic acid Reduced polarity vs. triazole; used in kinase inhibitors
1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc-pyrrolidine, difluoromethyl, carboxylic acid Enhanced metabolic stability; fluorinated groups improve bioavailability

Key Differences

Core Heterocycle :

  • Triazole vs. Pyrazole : Triazoles exhibit stronger hydrogen-bonding capacity due to the additional nitrogen, enhancing interactions with biological targets. Pyrazoles, with fewer nitrogens, are less polar and more lipophilic .
  • Tautomerism : The 5-formyltriazole in undergoes ring-chain tautomerism (20% cyclic form), absent in the Boc-azepane derivative, impacting reactivity and solubility.

Substituent Effects: Boc-azepane vs. Boc-pyrrolidine: The 7-membered azepane ring provides greater conformational flexibility compared to the 5-membered pyrrolidine, influencing binding to larger enzyme pockets . Aminophenyl vs. Ethoxyphenyl: The 2-aminophenyl group in confers antimicrobial activity via electrostatic interactions, whereas ethoxyphenyl in stabilizes tautomeric forms.

Functional Groups :

  • Difluoromethyl (CF₂H) : Introduces electron-withdrawing effects and metabolic stability in , contrasting with the unsubstituted triazole in the target compound.

Biological Activity

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound belonging to the triazole class, known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a triazole ring and an azepane moiety, which contribute to its biological activity.

  • Molecular Formula : C14H22N4O4
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1955554-96-7
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through a click chemistry reaction involving the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.
  • Introduction of the Azepane Moiety : A nucleophilic substitution reaction introduces the azepane derivative.
  • Protection and Deprotection Steps : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which can be removed under acidic conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and engage in other interactions with proteins and enzymes, influencing their functions. The azepane moiety may enhance binding affinity and specificity towards these targets .

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. Studies have demonstrated comparable anti-inflammatory activities to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications .

Anticancer Activity

Triazole compounds are also being investigated for their anticancer properties. The interaction of these compounds with specific enzymes involved in cancer cell proliferation presents a promising avenue for drug development. Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals distinct differences in biological activities based on structural variations. For instance:

Compound NameMolecular StructureNotable Activity
1-{3-[(tert-butoxy)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acidStructureModerate antimicrobial
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acidStructureHigh anticancer potential

This table illustrates how modifications in substituents can lead to variations in biological efficacy.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various triazole derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazole derivatives highlighted that this compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis showed an increase in sub-G0/G1 phase cells indicative of cell death .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be standardized?

The synthesis typically involves click chemistry (azide-alkyne cycloaddition) for triazole ring formation, followed by Boc protection. Key considerations include:

  • Catalyst selection : Copper(I) catalysts (e.g., CuBr) for regioselective 1,4-triazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove copper residues.
  • Boc protection : tert-Butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF) .
    Standardization involves monitoring reaction progress via TLC and NMR to confirm intermediate structures before proceeding .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted azepane intermediates).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and Boc group integrity. Key signals include the tert-butyl protons (δ ~1.4 ppm) and carboxylic acid protons (δ ~12-13 ppm) .
  • FT-IR : Verifies carbonyl stretches (Boc group: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in triazole formation. For example:

  • Reaction path searches : Identify energetically favorable pathways for azide-alkyne cycloaddition, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations model solvent interactions to optimize reaction media .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts or temperatures .

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

  • Meta-analysis : Compare datasets across analogs (e.g., ethyl 4-aminobenzoate vs. tetrazole derivatives) to identify functional group contributions to activity .
  • Dose-response studies : Address discrepancies by testing compounds across a wider concentration range and normalizing data to cell viability controls .
  • Molecular docking : Map interactions between the triazole-carboxylic acid moiety and target proteins (e.g., enzymes) to explain variability in IC₅₀ values .

Q. How can researchers design azepane-triazole derivatives to explore structure-activity relationships (SAR)?

  • Functional group variation : Replace the Boc group with acetyl or benzyl carbamates to assess steric/electronic effects on solubility and target binding .
  • Ring modification : Substitute azepane with piperidine or morpholine rings to evaluate conformational flexibility impacts .
  • Bioisosteric replacement : Swap the carboxylic acid with tetrazole or sulfonamide groups to modulate acidity and bioavailability .

Q. What experimental frameworks address safety and scalability challenges during synthesis?

  • Process Analytical Technology (PAT) : Inline FT-IR monitors hazardous intermediates (e.g., azides) in real time, minimizing manual handling .
  • Flow chemistry : Continuous reactors improve heat dissipation and scalability for exothermic steps (e.g., Boc deprotection) .
  • Waste mitigation : Solvent recovery systems (e.g., membrane separation) reduce environmental impact .

Methodological Notes

  • Data validation : Cross-reference computational predictions (e.g., DFT) with experimental kinetics to resolve mechanistic ambiguities .
  • Contradiction resolution : Apply factorial design (e.g., 2^k designs) to isolate variables causing conflicting bioactivity results .
  • Ethical compliance : Adhere to CRDC guidelines (e.g., RDF2050112) for reactor design and hazard documentation .

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